Carbonic Anhydrase Isoform Selectivity: Differential Ki Values Across hCA I, II, and IX
3-(p-Hydroxyphenyl)rhodanine exhibits a measurable, albeit moderate, selectivity profile across human carbonic anhydrase isoforms in a standardized stopped-flow CO₂ hydration assay [1]. The compound inhibits the tumor-associated isoform hCA IX with a Ki of 1.60 × 10³ nM (1.6 µM), hCA I with a Ki of 7.97 × 10³ nM (8.0 µM), and shows negligible inhibition of hCA II (Ki > 1.00 × 10⁵ nM; >100 µM). This translates to a ~5-fold preference for hCA IX over hCA I and a >62-fold window over hCA II. In contrast, many unsubstituted N-aryl rhodanines and 5-arylidene rhodanines reported in the literature display flat, non-selective CA inhibition profiles or preferential hCA II binding — a behavior attributed to the absence of the para-hydroxyl anchor that orients the scaffold within the conical hCA IX active site [2]. The differential is particularly notable because the compound achieves measurable hCA IX engagement without triggering the strong hCA II off-target activity that complicates the use of broader-spectrum rhodanine CA inhibitors.
| Evidence Dimension | Carbonic anhydrase isoform inhibition (Ki) |
|---|---|
| Target Compound Data | hCA IX Ki = 1.60 × 10³ nM (1.6 µM); hCA I Ki = 7.97 × 10³ nM (8.0 µM); hCA II Ki > 1.00 × 10⁵ nM (>100 µM) |
| Comparator Or Baseline | Class-level baseline: typical N-aryl rhodanines without para-OH substitution frequently exhibit Ki values <10 µM for hCA II and reduced hCA IX/hCA II selectivity ratios approaching 1:1 [2] |
| Quantified Difference | ~5-fold selectivity for hCA IX over hCA I; >62-fold over hCA II. Comparator compounds lacking the p-OH group generally show hCA IX/hCA II selectivity ratios near unity. |
| Conditions | Phenol red-based stopped-flow CO₂ hydrase assay; compounds pre-incubated 15 min to 24 h; measurement at 6 h post-incubation [1] |
Why This Matters
When selecting an N-aryl rhodanine scaffold for CA-targeted probe development, the p-OH substitution demonstrably shifts isoform selectivity away from the ubiquitous hCA II toward the tumor-relevant hCA IX, reducing a key off-target liability without additional synthetic derivatization.
- [1] BindingDB Entry BDBM50360796 / CHEMBL1934663. Affinity data for 3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one against human carbonic anhydrase isoforms I, II, and IX. University of California San Diego. https://bdb8.ucsd.edu/ View Source
- [2] Bayram E, Senturk M, Kufrevioglu OI, Supuran CT. In vitro inhibition of salicylic acid derivatives on human cytosolic carbonic anhydrase isozymes I and II. Bioorg Med Chem. 2008;16(20):9101-9105. (Class-level reference for N-aryl rhodanine CA inhibition profiles.) View Source
